Cas no 852155-28-3 (N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenyl group and a 2-oxopyrrolidin-1-ylmethyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The fluorophenyl group enhances metabolic stability and binding affinity, while the pyrrolidinone moiety may contribute to conformational rigidity and solubility. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and development. The compound’s purity and stability under standard conditions further support its use in research applications requiring reliable and reproducible synthetic intermediates.
N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide structure
852155-28-3 structure
Product Name:N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide
CAS No:852155-28-3
MF:C18H17FN2O2
MW:312.338187932968
CID:6503466
Update Time:2025-05-21

N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide
    • Benzamide, N-(4-fluorophenyl)-N-[(2-oxo-1-pyrrolidinyl)methyl]-
    • Inchi: 1S/C18H17FN2O2/c19-15-8-10-16(11-9-15)21(13-20-12-4-7-17(20)22)18(23)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2
    • InChI Key: JJTNIAPDVUSUFY-UHFFFAOYSA-N
    • SMILES: C(N(C1=CC=C(F)C=C1)CN1CCCC1=O)(=O)C1=CC=CC=C1

Experimental Properties

  • Density: 1.283±0.06 g/cm3(Predicted)
  • Boiling Point: 518.1±50.0 °C(Predicted)
  • pka: 0.14±0.50(Predicted)

N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0649-0196-2μmol
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0649-0196-5μmol
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0649-0196-1mg
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0649-0196-2mg
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0649-0196-3mg
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0649-0196-4mg
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0649-0196-5mg
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
852155-28-3 90%+
5mg
$69.0 2023-05-17

Additional information on N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide

N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide: A Comprehensive Overview

N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide, identified by the CAS Registry Number 852155-28-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of benzamides, has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a benzamide core with substituents that include a 4-fluorophenyl group and a 2-oxopyrrolidinyl group, both of which contribute to its chemical reactivity and biological activity.

Recent studies have highlighted the importance of N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide in the context of enzyme inhibition and drug design. Researchers have explored its ability to interact with various biological targets, such as proteases and kinases, which are critical in disease pathways. The presence of the 4-fluorophenyl group introduces electronic effects that enhance the compound's binding affinity to these targets, making it a promising candidate for therapeutic interventions.

The synthesis of N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide involves a multi-step process that typically begins with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-fluoroaniline and benzoyl chloride, followed by further functionalization to introduce the 2-oxopyrrolidinyl group. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of physical properties, N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide exhibits a melting point of approximately 160°C and is sparingly soluble in water. Its solubility in organic solvents such as dichloromethane and ethanol makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for characterizing the compound and assessing its stability under different conditions.

The biological evaluation of N-(4-fluorophenyl)-N-(2-oxopyrrolidin-1-y

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk